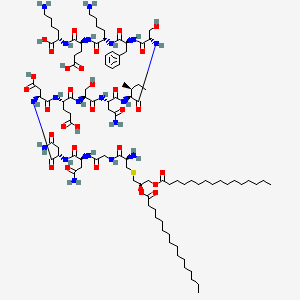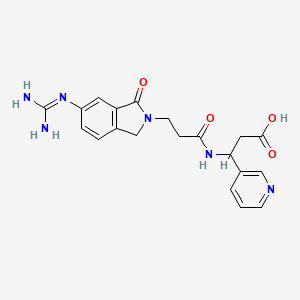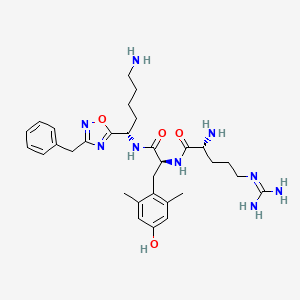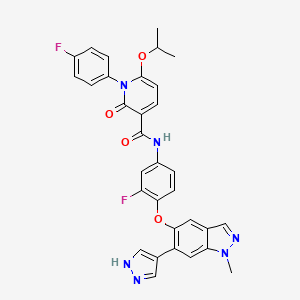
Macrophage-activating lipopeptide-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrophage-activating lipopeptide-2 is a synthetic lipopeptide derived from Mycoplasma fermentans It is known for its potent immunostimulatory properties, particularly in activating macrophages and other immune cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Macrophage-activating lipopeptide-2 is synthesized through a series of chemical reactions involving the coupling of lipid chains to a peptide backbone. The synthesis typically involves the following steps:
Lipid Chain Attachment: The lipid chains are attached to the peptide backbone through ester or amide bonds. This step requires the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide.
Peptide Synthesis: The peptide backbone is synthesized using solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a growing peptide chain, with each addition being facilitated by coupling reagents.
Purification: The synthesized lipopeptide is purified using high-performance liquid chromatography to remove any impurities and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Large-scale synthesis may also involve the use of automated peptide synthesizers and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Macrophage-activating lipopeptide-2 undergoes various chemical reactions, including:
Oxidation: The lipid chains can undergo oxidation reactions, leading to the formation of peroxides and other oxidative products.
Reduction: The peptide backbone can be reduced under specific conditions, altering its structure and function.
Substitution: The lipid chains can be substituted with other functional groups, modifying the properties of the lipopeptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under mild conditions to prevent degradation of the peptide backbone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the peptide backbone. These reactions are carried out under controlled conditions to ensure selective reduction.
Substitution: Substitution reactions involve the use of reagents such as alkyl halides and acyl chlorides. These reactions are typically carried out in the presence of a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions include oxidized lipid chains, reduced peptide backbones, and substituted lipopeptides with modified properties.
Scientific Research Applications
Macrophage-activating lipopeptide-2 has a wide range of scientific research applications, including:
Immunotherapy: It is used as an adjuvant in vaccine formulations to enhance immune responses.
Cancer Research: this compound has been investigated for its potential to activate immune cells to target and destroy cancer cells.
Infectious Disease Research: It is used to study the immune response to various pathogens, including bacteria and viruses.
Inflammatory Disease Research: This compound is used to investigate the mechanisms of inflammation and develop new therapeutic strategies for inflammatory diseases such as rheumatoid arthritis and sepsis.
Mechanism of Action
Macrophage-activating lipopeptide-2 exerts its effects by activating toll-like receptor 2 and toll-like receptor 6 on the surface of immune cells. This activation triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. The molecular targets and pathways involved include:
Toll-like Receptor Activation: Binding of this compound to toll-like receptor 2 and toll-like receptor 6 initiates the signaling cascade.
Nuclear Factor-kappa B Pathway: Activation of toll-like receptors leads to the activation of the nuclear factor-kappa B pathway, resulting in the transcription of genes involved in inflammation and immune responses.
Mitogen-Activated Protein Kinase Pathway: The signaling cascade also involves the activation of the mitogen-activated protein kinase pathway, which regulates various cellular processes, including cytokine production and cell proliferation.
Comparison with Similar Compounds
Macrophage-activating lipopeptide-2 is unique in its ability to activate both toll-like receptor 2 and toll-like receptor 6, whereas other similar compounds may only activate one of these receptors. Some similar compounds include:
Pam3CSK4: This lipopeptide activates toll-like receptor 2 and toll-like receptor 1 but not toll-like receptor 6.
FSL-1: This lipopeptide activates toll-like receptor 2 and toll-like receptor 6, similar to this compound.
Lipopeptide-1: This compound activates toll-like receptor 2 and has been investigated for its potential as an immunotherapeutic agent.
This compound stands out due to its potent immunostimulatory properties and its ability to activate multiple toll-like receptors, making it a valuable tool in immunotherapy and vaccine development.
Properties
CAS No. |
250718-44-6 |
|---|---|
Molecular Formula |
C99H167N19O30S |
Molecular Weight |
2135.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[2-[[(2R)-2-amino-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C99H167N19O30S/c1-5-8-10-12-14-16-18-20-22-24-26-28-33-43-84(131)147-59-64(148-85(132)44-34-29-27-25-23-21-19-17-15-13-11-9-6-2)60-149-61-65(102)87(133)106-56-80(124)107-71(52-77(103)121)92(138)113-72(53-78(104)122)93(139)115-74(55-83(129)130)94(140)110-68(46-48-82(127)128)90(136)116-75(57-119)96(142)114-73(54-79(105)123)95(141)118-86(62(4)7-3)98(144)117-76(58-120)97(143)112-70(51-63-39-31-30-32-40-63)91(137)108-66(41-35-37-49-100)88(134)109-67(45-47-81(125)126)89(135)111-69(99(145)146)42-36-38-50-101/h30-32,39-40,62,64-76,86,119-120H,5-29,33-38,41-61,100-102H2,1-4H3,(H2,103,121)(H2,104,122)(H2,105,123)(H,106,133)(H,107,124)(H,108,137)(H,109,134)(H,110,140)(H,111,135)(H,112,143)(H,113,138)(H,114,142)(H,115,139)(H,116,136)(H,117,144)(H,118,141)(H,125,126)(H,127,128)(H,129,130)(H,145,146)/t62-,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,86-/m0/s1 |
InChI Key |
DMWMUMWKGKGSNW-OPMCLZTFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(4-hydroxy-3,5-dimethylphenyl)methylamino]-5-(4-morpholin-4-ylanilino)-1H-pyrazole-4-carboxamide](/img/structure/B10860890.png)
![6-fluoro-9-methylpyrido[3,4-b]indole](/img/structure/B10860901.png)






